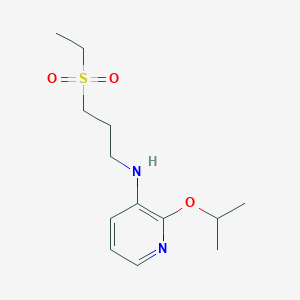

N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine

Description

Properties

Molecular Formula |

C13H22N2O3S |

|---|---|

Molecular Weight |

286.39 g/mol |

IUPAC Name |

N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine |

InChI |

InChI=1S/C13H22N2O3S/c1-4-19(16,17)10-6-9-14-12-7-5-8-15-13(12)18-11(2)3/h5,7-8,11,14H,4,6,9-10H2,1-3H3 |

InChI Key |

LIOSIWUISCHNCT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCNC1=C(N=CC=C1)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-propan-2-yloxypyridin-3-amine

- Starting material: 3-aminopyridine or 3-hydroxypyridine derivatives.

- Introduction of the 2-propan-2-yloxy group:

- Typically achieved by nucleophilic substitution of a 2-halopyridine derivative with isopropanol under basic conditions.

- Alternatively, direct alkylation of 2-hydroxypyridin-3-amine with isopropyl halides can be employed.

- Key reaction:

$$

\text{2-halopyridin-3-amine} + \text{(CH}3)2\text{CHOH} \xrightarrow{\text{Base}} \text{2-propan-2-yloxypyridin-3-amine}

$$ - This step requires careful control to avoid substitution at the amine nitrogen.

Preparation of 3-ethylsulfonylpropyl side chain

- Step 1: Synthesis of 3-bromopropyl ethyl sulfone

- Starting from 3-bromopropanol, convert the hydroxyl to a sulfone group via:

- Oxidation of the corresponding sulfide or sulfoxide intermediate.

- Alternatively, prepare ethylsulfonylpropyl bromide by sulfonylation of 3-bromopropyl ethyl sulfide.

- Starting from 3-bromopropanol, convert the hydroxyl to a sulfone group via:

- Step 2: Purification and characterization

- Use chromatographic techniques to isolate the sulfone intermediate.

- Confirm structure by NMR and IR spectroscopy, focusing on sulfonyl S=O stretches (~1300 and 1150 cm⁻¹).

Coupling of the side chain to the amine nitrogen

- Method: N-alkylation via nucleophilic substitution

- React 2-propan-2-yloxypyridin-3-amine with 3-ethylsulfonylpropyl bromide or a similar sulfonylalkyl halide.

- Conditions:

- Use a polar aprotic solvent (e.g., DMF or DMSO).

- Employ a base such as potassium carbonate or sodium hydride to deprotonate the amine.

- Control temperature to minimize side reactions.

- Reaction:

$$

\text{2-propan-2-yloxypyridin-3-amine} + \text{3-ethylsulfonylpropyl bromide} \xrightarrow{\text{Base}} \text{N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine}

$$ - Purification:

- Column chromatography or recrystallization.

- Characterization by NMR, MS, and elemental analysis.

Detailed Research Findings and Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-halopyridin-3-amine + isopropanol, base | Formation of 2-propan-2-yloxypyridin-3-amine; requires mild base to avoid amine alkylation |

| 2 | Sulfone synthesis | 3-bromopropyl ethyl sulfide + oxidant (e.g., m-CPBA) | Conversion to 3-ethylsulfonylpropyl bromide; sulfone confirmed by IR and NMR |

| 3 | N-alkylation of amine | 2-propan-2-yloxypyridin-3-amine + sulfonylalkyl bromide, base, DMF | Formation of target compound; reaction monitored by TLC; purified by chromatography |

Additional Notes on Preparation Methods

- Alternative approaches:

- Reductive amination could be considered if the side chain is introduced as an aldehyde or ketone precursor, followed by reduction to the amine.

- Gabriel synthesis or azide displacement methods are less suitable due to the sulfonyl group sensitivity.

- Reaction monitoring:

- TLC and HPLC are essential to track reaction progress and purity.

- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns.

- Yield optimization:

- Excess amine or alkyl halide may be used to drive reactions to completion.

- Temperature and solvent choice critically affect selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the sulfonyl and pyridine groups allows for specific interactions with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Pheniramine: (3S)-N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine

Structural Features :

- Pyridine and phenyl rings connected via a dimethylaminopropyl chain.

- Lacks sulfonyl or ether substituents.

Key Differences :

Inference : The sulfonyl group in the target compound may enhance solubility compared to Pheniramine, while the isopropoxy group could sterically hinder interactions with certain targets.

Structural Features :

Key Differences :

Inference : The target’s sulfonamide group may reduce reactivity compared to the amine reagent, favoring stability in biological environments.

Cycloheptylpropyl-Indole Derivative: (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide

Structural Features :

Key Differences :

Inference : The target’s sulfonyl group may enhance water solubility, whereas the cycloheptylpropyl group in the indole derivative prioritizes membrane permeability.

Research Findings and Hypotheses

- Sulfonyl vs.

- Steric Effects : The isopropoxy group in the target compound may reduce off-target interactions compared to smaller ethers (e.g., methoxy) but could limit binding to deep receptor pockets.

- Synthetic Accessibility : The use of branched amines in –3 suggests that the target’s synthesis may require similar coupling agents, though sulfonamide formation would necessitate additional oxidation steps.

Biological Activity

N-(3-Ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine, identified by its CAS number 1496251-97-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of various diseases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyridine ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the ethylsulfonyl group may enhance its solubility and bioavailability.

Inhibition of Key Enzymes

Research indicates that compounds similar to this compound may act as inhibitors of important enzymes involved in metabolic pathways. For instance, some studies have shown that related compounds can inhibit diacylglycerol acyltransferase 1 (DGAT1), which plays a crucial role in lipid metabolism and is a target for treating metabolic disorders such as obesity and fatty liver disease .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Similar pyridine derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For example, one study reported that a related compound exhibited an IC50 value of 21 μM against HepG2 liver cancer cells and 26 μM against MCF-7 breast cancer cells, indicating potent activity with selectivity towards cancer cells over normal cells .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

- Molecular Docking Studies : Molecular docking simulations suggest that the compound can effectively bind to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key player in angiogenesis. The binding affinity and interaction patterns observed in these studies provide insights into the compound's mechanism of action at the molecular level .

Data Summary Table

| Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | 21 μM | HepG2 (Liver Cancer) | |

| Cytotoxicity | 26 μM | MCF-7 (Breast Cancer) | |

| DGAT1 Inhibition | N/A | Metabolic Pathways |

Safety Profile

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest that this compound has favorable properties for further development as a therapeutic agent. These analyses are essential for assessing the viability of the compound for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.